![molecular formula C16H19N B3164512 N-[(4-phenylphenyl)methyl]propan-1-amine CAS No. 893574-35-1](/img/structure/B3164512.png)
N-[(4-phenylphenyl)methyl]propan-1-amine
Overview
Description
N-[(4-phenylphenyl)methyl]propan-1-amine, also known as PPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPMP belongs to the class of compounds known as phenethylamines, which are structurally similar to amphetamines. PPMP has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
1. Comparative Analysis with Related Compounds
N-Methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine, a homologue of MDMA, was identified and compared with related compounds like N-[(4-phenylphenyl)methyl]propan-1-amine. This research contributes to understanding the structure and chemical properties of such compounds (Matsumoto et al., 2006).
2. Pharmacological Characterization
A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) revealed its high affinity as a κ-opioid receptor antagonist, indicating its potential in treating depression and addiction disorders (Grimwood et al., 2011).
3. Metabolism and Analytical Toxicology
A study focused on the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, including substances structurally related to N-[(4-phenylphenyl)methyl]propan-1-amine. This research aids in understanding their metabolism and detection in toxicological screenings (Richter et al., 2019).
4. X-ray Structures and Computational Studies
Research on cathinones, including derivatives of N-[(4-phenylphenyl)methyl]propan-1-amine, was conducted to understand their X-ray structures and behaviors through computational studies (Nycz et al., 2011).
5. Synthesis and Characterization
The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, related to N-[(4-phenylphenyl)methyl]propan-1-amine, was explored. This research provides insights into the methods of synthesizing and analyzing such compounds (Kavanagh et al., 2013).
6. Reductive Amination Process
A study discussed the synthesis of N-methylated and N-alkylated amines, highlighting a reductive amination process relevant to the synthesis of compounds like N-[(4-phenylphenyl)methyl]propan-1-amine (Senthamarai et al., 2018).
7. Anticonvulsant Activity
Research on analogues of 4-amino-N-(1-phenylethyl)benzamide, which is structurally similar to N-[(4-phenylphenyl)methyl]propan-1-amine, provided insights into their anticonvulsant activities (Clark & Davenport, 1987).
properties
IUPAC Name |
N-[(4-phenylphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWUSRYYLCNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylphenyl)methyl]propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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